molecular formula C16H14O4 B14405879 2-Oxo-2-phenylethyl phenoxyacetate CAS No. 86148-30-3

2-Oxo-2-phenylethyl phenoxyacetate

Cat. No.: B14405879
CAS No.: 86148-30-3
M. Wt: 270.28 g/mol
InChI Key: KINRHKCMRZXOAT-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl phenoxyacetate is an ester derivative characterized by a phenoxyacetate backbone linked to a 2-oxo-2-phenylethyl group.

Properties

CAS No.

86148-30-3

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

phenacyl 2-phenoxyacetate

InChI

InChI=1S/C16H14O4/c17-15(13-7-3-1-4-8-13)11-20-16(18)12-19-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

KINRHKCMRZXOAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl phenoxyacetate typically involves the esterification of phenoxyacetic acid with 2-oxo-2-phenylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-phenylethyl phenoxyacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl phenoxyacetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Features:

  • Molecular Formula : C₁₆H₁₂O₄ (for 2-Oxo-2-phenylethyl oxo(phenyl)acetate) .
  • Molecular Weight : 268.268 g/mol (average mass) .
  • Functional Groups :
    • A ketone group (2-oxo) on the ethyl chain.
    • An ester linkage between the phenylethyl and substituted phenylacetate moieties.

Structural Analogues: Substituent Variations

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No./ChemSpider ID Reference
2-Oxo-2-phenylethyl oxo(phenyl)acetate C₁₆H₁₂O₄ 268.268 Oxo(phenyl)acetate ester ChemSpider 3694402
2-(2-Hydroxyethoxy)ethyl oxo(phenyl)acetate C₁₂H₁₄O₅ 238.239 Hydroxyethoxy group ChemSpider 23351147
Methyl 2-oxo-2-phenylacetate C₉H₈O₃ 164.16 Methyl ester, no phenylethyl chain CAS 15206-55-0
2-Oxo-2-Phenylethyl 2-(4-(Bromomethyl)Phenyl)Acetate C₁₇H₁₅BrO₄ 347.2 Bromomethyl substitution on phenyl N/A (Apollo Scientific)
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-oxoacetate C₁₁H₁₁FO₄ 226.20 Fluoro and methoxy groups CAS 1479-24-9
Key Observations:
  • Substituent Effects: The bromomethyl group in enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions . Halogenated derivatives (e.g., fluoro in ) are often used to tune metabolic stability in drug design .

Crystallographic and Physicochemical Data

  • Crystal Packing: Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate () forms weak C–H···O interactions, influencing solid-state stability .
  • Thermal Stability : Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate () has a melting point >100°C, typical for aromatic esters with extended conjugation .

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